2,4,4a,5-Tetrahydro-8-nitro-3H-indeno(1,2-c)pyridazin-3-one
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Overview
Description
2,4,4a,5-Tetrahydro-8-nitro-3H-indeno(1,2-c)pyridazin-3-one is a heterocyclic compound that features a unique indeno-pyridazinone structure. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antihypertensive, antithrombotic, and inotropic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,4a,5-Tetrahydro-8-nitro-3H-indeno(1,2-c)pyridazin-3-one typically involves the reaction of 1,3-indanedione-derived donor-acceptor cyclopropanes with phenylhydrazine in the presence of catalytic amounts of scandium trifluoromethanesulfonate . The reaction mixture is heated under reflux for several hours to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and catalyst concentration, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,4,4a,5-Tetrahydro-8-nitro-3H-indeno(1,2-c)pyridazin-3-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amines.
Substitution: This reaction can replace hydrogen atoms with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic reagents (e.g., Grignard reagents).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may yield amine derivatives.
Scientific Research Applications
2,4,4a,5-Tetrahydro-8-nitro-3H-indeno(1,2-c)pyridazin-3-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies to understand its biological activity and potential therapeutic effects.
Medicine: It has shown promise as an antihypertensive, antithrombotic, and inotropic agent.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,4,4a,5-Tetrahydro-8-nitro-3H-indeno(1,2-c)pyridazin-3-one involves its interaction with specific molecular targets and pathways. For instance, it inhibits the STAT3 protein, which is a promising molecular target in cancer therapy . Additionally, it may interact with other proteins and enzymes to exert its pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
Pyridazinone Derivatives: These include compounds like Zardaverine and Emorfazone, which have similar pharmacological activities.
Indeno-pyridazinone Derivatives: These include other indeno-pyridazinone compounds that exhibit antihypertensive and antithrombotic activities.
Uniqueness
2,4,4a,5-Tetrahydro-8-nitro-3H-indeno(1,2-c)pyridazin-3-one is unique due to its specific structure, which combines the indeno and pyridazinone moieties. This unique structure contributes to its distinct pharmacological profile and potential therapeutic applications.
Properties
CAS No. |
114915-66-1 |
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Molecular Formula |
C11H9N3O3 |
Molecular Weight |
231.21 g/mol |
IUPAC Name |
8-nitro-2,4,4a,5-tetrahydroindeno[1,2-c]pyridazin-3-one |
InChI |
InChI=1S/C11H9N3O3/c15-10-4-7-3-6-1-2-8(14(16)17)5-9(6)11(7)13-12-10/h1-2,5,7H,3-4H2,(H,12,15) |
InChI Key |
MPAKCSZPRBZIBF-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(=O)NN=C2C3=C1C=CC(=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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